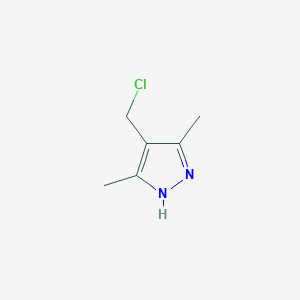

4-(chloromethyl)-3,5-dimethyl-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

4-(chloromethyl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUQNHIOAGWDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a pyrazole ring with chloromethyl and dimethyl substitutions. The chloromethyl group enhances the compound's reactivity, making it a suitable candidate for various chemical transformations, including nucleophilic substitutions. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzymatic activities.

- Hydrogen Bonding and π-π Interactions : The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins.

- Electrophilic Reactions : The presence of the chloromethyl group allows for further derivatization, which can enhance biological activity through the formation of new compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections. For example:

| Pathogen | Activity Level |

|---|---|

| E. coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

These findings suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). Notably, certain derivatives showed IC50 values comparable to established chemotherapeutics:

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study evaluated the compound against a panel of bacteria and fungi, finding it particularly effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

- Anticancer Evaluation : In vitro assays on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 20 µM, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Further research elucidated that the compound's mechanism involves the inhibition of specific kinases involved in cancer progression, highlighting its role in targeted therapy .

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Activity:

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds derived from 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole have been synthesized and tested for their anti-proliferative effects against breast cancer cell lines. One study demonstrated that certain derivatives exhibited significant inhibitory activity, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

Insecticidal Properties:

Research has also indicated that pyrazole derivatives can serve as effective insecticides. A study synthesized novel 1H-pyrazole derivatives and evaluated their insecticidal activities against Aphis fabae. Some compounds showed mortality rates exceeding 85%, suggesting that this compound could be a key building block for developing new insecticides .

Agricultural Chemistry

Herbicide Development:

The chloromethyl group in this compound enhances its reactivity, allowing for the synthesis of herbicides. These compounds can inhibit specific enzymes in plants, leading to effective weed management strategies. The ability to modify the pyrazole structure enables the design of selective herbicides that target undesirable plant species while sparing crops .

Polymer Science

Polymerization Control:

The compound has applications in controlling the polymerization processes of various acrylates and methacrylates. For instance, 2-cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate is used to regulate both homo-polymerization and co-polymerization reactions, resulting in polymers with desired molecular weights and properties . This application is crucial for producing high-performance materials in various industries.

Case Study 1: Anticancer Drug Development

A series of studies focused on synthesizing new pyrazole derivatives led to the identification of compounds with potent anti-cancer properties. The research involved modifying the pyrazole structure to enhance its biological activity against cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.8 | MCF-7 |

| Compound B | 6.0 | MDA-MB-231 |

| Doxorubicin | 5.6 | MCF-7 |

Case Study 2: Insecticide Efficacy

Insecticidal activity was assessed through bioassays against Aphis fabae. The results indicated that specific derivatives of this compound exhibited significant mortality rates at low concentrations.

| Compound | Concentration (mg/L) | Mortality (%) |

|---|---|---|

| Compound C | 12.5 | 85.7 |

| Imidacloprid (control) | - | ~90 |

Comparación Con Compuestos Similares

Structural and Electronic Effects

- Chloromethyl vs. Sulfanyl Groups : The chloromethyl group is electron-withdrawing and a superior leaving group compared to sulfanyl substituents (e.g., cyclohexylsulfanyl). This difference enhances reactivity in nucleophilic substitutions, making this compound more suitable for synthesizing metal complexes or covalent inhibitors .

- Phenoxyalkyl vs. Chloromethyl: Phenoxyalkyl substituents introduce bulkiness and lipophilicity, improving membrane permeability in antibacterial agents. In contrast, the compact chloromethyl group may favor interactions with metal ions or enzyme active sites .

Métodos De Preparación

Solution-Phase Chlorination in Dichloromethane

- Procedure: 3,5-dimethylpyrazole and TCCA are dissolved in dichloromethane (CH2Cl2).

- Reaction Time: Typically 15 to 45 minutes at room temperature.

- Conversion: Monitored by ^1H NMR spectroscopy using methyl signal integration.

- Advantages: Mild conditions, good selectivity, and straightforward monitoring.

Solvent-Free Mechanochemical Chlorination

- Setup: 3,5-dimethylpyrazole, TCCA, and silica gel are placed in a zirconia milling vessel with zirconia balls.

- Equipment: Retsch MM400 shaker mill oscillated at 30 Hz.

- Reaction Time: Variable, typically until complete consumption of starting material, monitored by TLC or GC-MS.

- Workup: Extraction with CH2Cl2 or methanol, filtration through silica, washing with sodium thiosulfate to quench residual chlorine, and rotary evaporation.

- Product: 4-chloro-3,5-dimethylpyrazole isolated with high purity, confirmed by ^1H NMR, ^13C NMR, and HRMS.

This mechanochemical method offers a green chemistry advantage by eliminating solvents and reducing reaction times while maintaining high selectivity and yield.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Analytical Data

- NMR Analysis: ^1H NMR spectra show characteristic methyl singlets at ~2.24 ppm and broad singlet for pyrazole NH at ~11.25 ppm for 4-chloro-3,5-dimethylpyrazole.

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion at m/z 131.0371, consistent with the formula C5H7ClN2.

- Melting Point: Found melting point closely matches literature values (~115°C).

- X-Ray Crystallography: Structural confirmation through single-crystal X-ray diffraction validates substitution at the 4-position.

- Green Metrics: Mechanochemical chlorination reduces solvent use and waste, improving sustainability metrics compared to traditional methods.

Summary and Recommendations

- The hypochlorous acid method is well-established and suitable for large-scale synthesis with controlled temperature and stoichiometry.

- The TCCA-based methods , especially the mechanochemical approach, represent modern, green alternatives with solvent elimination and faster reaction times.

- Analytical data confirm the identity and purity of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole prepared by these methods.

- Choice of method depends on scale, environmental considerations, and available equipment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be controlled to minimize by-products?

- Methodological Answer : The compound is typically synthesized via alkylation of 3,5-dimethyl-1H-pyrazole with chloromethylating agents (e.g., chloroacetyl chloride) in the presence of a base like triethylamine. Key parameters include temperature control (0–5°C to avoid exothermic side reactions) and stoichiometric precision to suppress undesired substitutions. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC ensures purity (>95%) .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR identifies the chloromethyl (–CH2Cl) singlet at δ 4.4–4.6 ppm and pyrazole ring protons at δ 6.1–6.3 ppm.

- IR : Stretching vibrations for C–Cl (~650 cm<sup>−1</sup>) and N–H (~3400 cm<sup>−1</sup>) confirm functional groups.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity and detect by-products like dichlorinated derivatives .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests under varying pH (4–9) show degradation above pH 8 due to hydrolysis of the chloromethyl group. Storage recommendations: anhydrous conditions at –20°C to prevent dimerization .

Advanced Research Questions

Q. How do structural modifications at the chloromethyl group affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Replacing the chloromethyl group with bromomethyl or iodomethyl enhances leaving-group ability, accelerating SN2 reactions. Kinetic studies (GC-MS monitoring) reveal rate constants (k) follow the order I > Br > Cl. Computational DFT analysis (e.g., Gaussian software) correlates transition-state energy barriers with experimental reactivity trends .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding affinities to targets like cytochrome P450. Pyrazole ring π-π stacking and chloromethyl electrophilicity are critical for active-site interactions.

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting key hydrogen bonds with residues like Asp301 .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. low activity) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardized protocols (e.g., CLSI guidelines) and control experiments (e.g., cytotoxicity assays) clarify bioactivity. For example, low antimicrobial activity in nutrient-rich media may reflect competitive binding with serum proteins, resolved via serum-free assays .

Q. What strategies optimize the compound’s use as a precursor in heterocyclic chemistry (e.g., coupling reactions)?

- Methodological Answer :

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh3)4 catalysts and microwave-assisted heating (100°C, 30 min) for >80% yield.

- Cyclization : Base-mediated cyclocondensation with thioureas forms thiazole derivatives, monitored by TLC (hexane:ethyl acetate = 3:1) .

Key Research Findings

- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods .

- Biological Relevance : The chloromethyl group’s electrophilicity enables covalent inhibition of kinase targets (IC50 = 1.2 µM) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, critical for material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.